3-Iodopyridine-2,6-diamine
Overview
Description
3-Iodopyridine-2,6-diamine is a chemical compound that has been studied in various contexts within chemistry, particularly in organic synthesis and molecular structure analysis.
Synthesis Analysis
- Syntheses of related pyridine derivatives have been explored, such as the hydrothermal syntheses of copper sulfate−organodiamine phases, which may provide insights into the synthesis pathways of similar compounds (Hagrman et al., 1998).
- The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine highlights methods that could be applicable to 3-Iodopyridine-2,6-diamine (Wu et al., 2022).
Molecular Structure Analysis
- Investigations into the crystal structure of various pyridine derivatives, such as 3-amino-5-bromo-2-iodopyridine, provide insights into potential molecular structures of 3-Iodopyridine-2,6-diamine (Bunker et al., 2008).
Chemical Reactions and Properties
- Studies on the reactivity of similar iodopyridines, like the direct oxidative C-H amination of imidazopyridines, may indicate the types of chemical reactions 3-Iodopyridine-2,6-diamine could undergo (Mondal et al., 2017).
Physical Properties Analysis
- The synthesis and characterization of compounds like 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles, which are structurally related to 3-Iodopyridine-2,6-diamine, offer insights into physical properties like fluorescence in the violet spectrum (Bardasov et al., 2020).
Chemical Properties Analysis
- Research on related compounds, such as the study of luminescent europium(III) and terbium(III) chelates of 2,2':6',2''-terpyridine derivatives, can provide valuable information about the chemical properties of 3-Iodopyridine-2,6-diamine (Mukkala et al., 1993).
Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : 3-Iodopyridine-2,6-diamine is a structural component in the synthesis of imidazopyridine derivatives . These derivatives have been found to have significant therapeutic potential due to their structural resemblance to purines . They are known to play a crucial role in numerous disease conditions .
- Methods of Application or Experimental Procedures : The synthesis of these derivatives involves the reduction of 6-methoxy-3-nitropyridin-2-amine using Pd/C as a catalyst under hydrogen gas to give the compound 6-methoxypyridine-2,3-diamine . This diamino analog is unstable and is immediately used in the next step of the reaction without further purification .
- Results or Outcomes : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
Application in the Synthesis of Pyridine Alkaloids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Iodopyridine-2,6-diamine is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .
- Methods of Application or Experimental Procedures : The synthesis of these alkaloids involves attaching a functional group containing iodine to the third carbon position of the pyridine ring .
- Results or Outcomes : These alkaloids have various biological activities and are used in the treatment of different diseases .
Application in the Production of 3-Phenylphenazopyridine
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 3-Iodopyridine-2,6-diamine is an intermediary in the manufacture of 3-Phenylphenazopyridine, which is utilized for the treatment of pain (urinary tract) .
- Methods of Application or Experimental Procedures : The production of 3-Phenylphenazopyridine involves the use of 3-Iodopyridine-2,6-diamine as an intermediate .
- Results or Outcomes : 3-Phenylphenazopyridine is an impurity of Phenazopyridine, an azo dye that is used in the treatment of urinary tract infections .
Application in the Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors
- Specific Scientific Field : Biochemistry .
- Summary of the Application : 2-Iodopyridine, a derivative of iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
- Methods of Application or Experimental Procedures : The production of these inhibitors involves the use of 2-Iodopyridine as a reagent .
- Results or Outcomes : These inhibitors have potential therapeutic applications .
Application in the Synthesis of Pyridine Alkaloids
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 3-Iodopyridine is used in the synthesis of pyridine alkaloids .
- Methods of Application or Experimental Procedures : The synthesis of these alkaloids involves attaching a functional group containing iodine to the third carbon position of the pyridine ring .
- Results or Outcomes : These alkaloids have various biological activities and are used in the treatment of different diseases .
Safety And Hazards
The safety information for 3-Iodopyridine-2,6-diamine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Relevant Papers The relevant papers retrieved do not provide additional information on 3-Iodopyridine-2,6-diamine .
properties
IUPAC Name |
3-iodopyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCCUFRNNYDTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332995 | |
Record name | 3-iodopyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodopyridine-2,6-diamine | |
CAS RN |
856851-34-8 | |
Record name | 3-iodopyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodopyridine-2,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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